ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(4-ETHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and an ethylphenyl group
Preparation Methods
The synthesis of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(4-ETHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions .
Chemical Reactions Analysis
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(4-ETHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with similar compounds such as:
- Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to differences in their chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2/c1-3-13-5-7-14(8-6-13)17-11-16(21(23)24)19-20(15-9-10-15)26-27(22(19)25-17)12-18(28)29-4-2/h5-8,11,15,21H,3-4,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLSEFAZPCIWJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)OCC)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.